molecular formula C21H34O5 B135583 Allotetrahydrocortisol CAS No. 302-91-0

Allotetrahydrocortisol

Cat. No. B135583
CAS RN: 302-91-0
M. Wt: 366.5 g/mol
InChI Key: AODPIQQILQLWGS-FDSHTENPSA-N
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Description

Allotetrahydrocortisol (allo-THF) is a metabolite of cortisol, a hormone produced by the adrenal cortex. It is one of the various tetrahydrocortisol (THF) derivatives that are formed during the metabolism of corticosteroids in the human body. The role of allo-THF in the body has been investigated in the context of its potential as a precursor to other steroid metabolites. For instance, a study explored the conversion of allo-THF to 11-hydroxy- and 11-ketoandrosterone, finding that allo-THF does not significantly contribute to urinary 5α,11-oxy-17-ketosteroids, which suggests that it may not be a major precursor in this metabolic pathway .

Synthesis Analysis

The chemical synthesis of allo-THF and its derivatives has been described in detail. One approach involves the selective hydrogenation of specific precursors, followed by regioselective and stereoselective reduction to yield allo-THF. Key intermediates in this process include the 3- and 21-monoacetates of allo-THF and allo-tetrahydrocortisone (allo-THE), which can be further modified to produce glucuronides through the Koenigs-Knorr reaction . Another study outlines the synthesis of various monosulfates and double-conjugated forms of tetrahydrocorticosteroids, including allo-THF, through a series of reactions such as selective protection, catalytic hydrogenation, reduction, and sulfation .

Molecular Structure Analysis

The molecular structure of allo-THF is characterized by the presence of hydroxy groups at specific positions on the steroid backbone, which are important for its biological activity and its chemical properties. The synthesis process often involves protecting these hydroxy groups and selectively modifying them to produce various derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of allo-THF and its derivatives are complex and require precise control over reaction conditions. These reactions include hydrogenation, hydrolysis, saponification, reduction, and sulfation, each of which contributes to the formation of the final product with the desired stereochemistry and functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of allo-THF and its derivatives are influenced by their molecular structure. For example, the introduction of glucuronyl or sulfonyl groups can significantly alter the solubility and reactivity of these compounds. The metabolic fate of allo-THF in humans has been studied, showing that after administration, it is excreted in urine in various forms, including as glucuronides . Additionally, allo-THF has been found to have a physiological effect, such as lowering intraocular pressure in rabbits with ocular hypertension, indicating that it may have potential therapeutic applications .

Scientific Research Applications

Metabolic Studies and Age-Related Research

Allotetrahydrocortisol (ATHF), along with other tetrahydro derivatives of cortisol, has been identified as a regular metabolite in the urine of both young and elderly men and women. Research has shown that the rate of excretion of these steroids is consistent across different ages and sexes. For instance, the proportion of 3α-ATHF to the total excretion of similar metabolites is approximately 20 percent (Romanoff, Rodriguez, Seelye, Parent, & Pincus, 1958).

Analytical Techniques

Gas-liquid chromatography has been utilized to separate and quantify ATHF, providing a reliable method for monitoring the composition of urine extracts. This technique enables the precise separation of ATHF from other cortisol metabolites, enhancing the understanding of steroid metabolism (Luetscher & Gould, 1964).

Chemical Synthesis

The chemical synthesis of ATHF has been achieved, expanding the potential for further research and application. This includes the creation of glucuronides of ATHF, which are crucial for understanding steroid metabolism and its implications in various physiological processes (Hosoda, Osanai, Fukasawa, & Nambara, 1990).

Studies in Steroid Enzymatic Activity

Research involving ATHF has also contributed to the understanding of enzyme activities in conditions like essential hypertension. The excretion patterns of ATHF and related metabolites have offered insights into the activities of enzymes such as 11 beta-hydroxysteroid dehydrogenase and 5 beta-reductase in hypertensive subjects (Soro, Ingram, Tonolo, Glorioso, & Fraser, 1995).

Future Directions

Future research could focus on establishing a relationship between the concentrations of Allotetrahydrocortisol and symptoms of diseases such as Cushing syndrome and Addison’s disease . This could provide valuable insights into the role of this metabolite in these conditions.

properties

IUPAC Name

2-hydroxy-1-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODPIQQILQLWGS-FDSHTENPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861575
Record name 3alpha,5alpha-Tetrahydrocortisol
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Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5alpha-Tetrahydrocortisol
Source Human Metabolome Database (HMDB)
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Product Name

Allotetrahydrocortisol

CAS RN

302-91-0
Record name 5α-Tetrahydrocortisol
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Record name Allopregnane-3alpha,11beta,17alpha,21-tetrol-20-one
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Record name Allotetrahydrocortisol
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Record name 3alpha,5alpha-Tetrahydrocortisol
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Record name 3-α,11-β,17-α,21-tetrahydroxy-5-α-pregnan-20-one
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Record name ALLOPREGNANE-3.ALPHA.,11.BETA.,17.ALPHA.,21-TETROL-20-ONE
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Record name 5alpha-Tetrahydrocortisol
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Melting Point

244.5 °C
Record name 5alpha-Tetrahydrocortisol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000526
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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